
6-Methylthioguanosine-5'-triphosphate sodium salt-10 mM aqueous solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthioguanosine-5’-triphosphate sodium salt-10 mM aqueous solution is a synthetic, modified ribonucleoside. It is known for its role as an activator of the antiviral response and has been shown to inhibit the replication of both DNA and RNA viruses in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthioguanosine-5’-triphosphate involves the phosphorylation of 6-Methylthioguanosine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 6-Methylthioguanosine-5’-triphosphate sodium salt involves large-scale phosphorylation reactions followed by purification using ion exchange chromatography. The compound is then converted to its sodium salt form and dissolved in water to achieve a 10 mM concentration .
Types of Reactions:
Oxidation: 6-Methylthioguanosine-5’-triphosphate can undergo oxidation reactions, although these are less common due to the stability of the thioguanosine moiety.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous solution.
Substitution: Nucleophiles such as hydroxide ions (OH-) in basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 6-Methylthioguanosine.
Reduction: Reduced forms of the compound.
Substitution: Substituted phosphates and thioguanosine derivatives.
Scientific Research Applications
6-Methylthioguanosine-5’-triphosphate sodium salt is widely used in scientific research due to its antiviral properties. It is utilized in studies involving the inhibition of viral replication, particularly for DNA and RNA viruses. Additionally, it is used in biochemical assays to study the activation of antiviral responses and the mechanisms of viral inhibition .
In the field of medicine, this compound is explored for its potential therapeutic applications in treating viral infections. It is also used in molecular biology research to understand the interactions between modified ribonucleosides and viral enzymes .
Mechanism of Action
The mechanism of action of 6-Methylthioguanosine-5’-triphosphate involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral RNA polymerases, thereby preventing the synthesis of viral RNA. This action disrupts the viral life cycle and inhibits the proliferation of the virus .
Comparison with Similar Compounds
Guanosine 5’-triphosphate sodium salt hydrate: Similar in structure but lacks the methylthio group, making it less effective in antiviral applications.
6-Thioguanosine 5’-triphosphate: Shares the thioguanosine moiety but differs in the presence of the methyl group, which enhances the antiviral properties of 6-Methylthioguanosine-5’-triphosphate.
Uniqueness: 6-Methylthioguanosine-5’-triphosphate sodium salt is unique due to its enhanced antiviral activity, attributed to the presence of the methylthio group. This modification increases its efficacy in inhibiting viral replication compared to other similar compounds .
Properties
Molecular Formula |
C11H18N5O13P3S |
|---|---|
Molecular Weight |
553.28 g/mol |
IUPAC Name |
[[5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3S/c1-33-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21) |
InChI Key |
OEADSCLLOMTXGV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


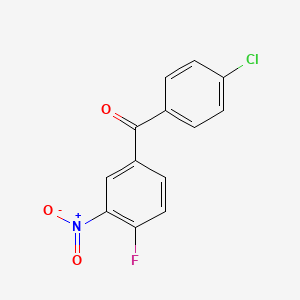


![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)
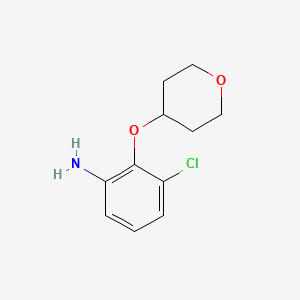

![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
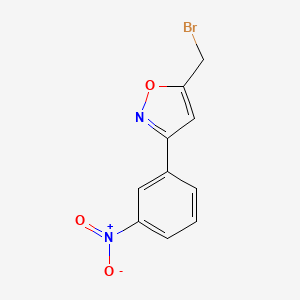
![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
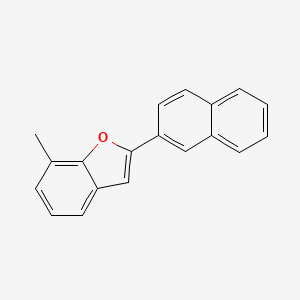

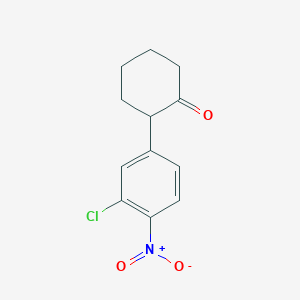
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
